molecular formula C10H11BrO2 B8468210 (5-bromo-3,4-dihydro-1H-isochromen-1-yl)methanol

(5-bromo-3,4-dihydro-1H-isochromen-1-yl)methanol

Cat. No. B8468210
M. Wt: 243.10 g/mol
InChI Key: JNBDTYWSSUFSSN-UHFFFAOYSA-N
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Patent
US08673920B2

Procedure details

A solution of 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylic acid (0.500 g, 1.94 mmol) in 1 mL of THF was added BH3. THF (3.88 mL, 3.88 mmol) drop wise at 0° C. The mixture was stirred at 0° C. for 2 h. The reaction was quenched with water and aqueous sodium hydroxide (1 N, 2 mL). The contents were stirred for 3 h, and then extracted with EtOAc. The organic layer was dried and concentrated to give (5-bromo-3,4-dihydro-1H-isochromen-1-yl)methanol
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
3.88 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][O:6][CH:7]2[C:12](O)=[O:13]>C1COCC1>[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][O:6][CH:7]2[CH2:12][OH:13]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=C2CCOC(C2=CC=C1)C(=O)O
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.88 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
wise at 0° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water and aqueous sodium hydroxide (1 N, 2 mL)
STIRRING
Type
STIRRING
Details
The contents were stirred for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C2CCOC(C2=CC=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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